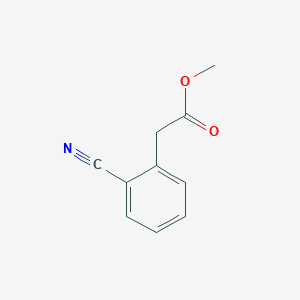
2-Metil-3-(trifluorometil)anilina
Descripción general
Descripción
2-Methyl-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H8F3N. It is a member of the trifluoromethylbenzene series and is characterized by the presence of a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to an aniline ring. This compound is a white crystalline powder and is known for its applications in various fields, including pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
2-Methyl-3-(trifluoromethyl)aniline has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, including analgesics and anti-inflammatory agents.
Agrochemicals: This compound is used in the production of herbicides and pesticides, contributing to agricultural productivity.
Mecanismo De Acción
Target of Action
2-Methyl-3-(trifluoromethyl)aniline is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a reactant in the synthesis of methylguanidine derivatives as prospective PET radioligands for the open channel of the NMDA receptor, linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders .
Mode of Action
It is known to be used in the synthesis of an analgesic compound, flunixin, via reaction with 2-chloronicotinate in ethylene glycol . This suggests that it may interact with its targets through chemical reactions to produce desired effects.
Biochemical Pathways
It is used in the synthesis of methylguanidine derivatives, which are prospective pet radioligands for the open channel of the nmda receptor . This suggests that it may affect pathways related to the NMDA receptor and associated neurological functions.
Result of Action
Its use in the synthesis of methylguanidine derivatives for the open channel of the nmda receptor suggests that it may have effects on neurological functions .
Action Environment
Safety data sheets suggest that it should be stored in a well-ventilated place and kept tightly closed . This implies that factors such as air exposure and humidity could potentially affect its stability and efficacy.
Análisis Bioquímico
Biochemical Properties
2-Methyl-3-(trifluoromethyl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of methylguanidine derivatives, which are prospective PET radioligands for the open channel of the NMDA receptor . These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications.
Cellular Effects
2-Methyl-3-(trifluoromethyl)aniline affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with the NMDA receptor is particularly noteworthy, as it is linked to neurodegenerative disorders such as Alzheimer’s and epilepsy . These effects highlight the compound’s potential in modulating cellular activities and its relevance in biomedical research.
Molecular Mechanism
The molecular mechanism of 2-Methyl-3-(trifluoromethyl)aniline involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s role in the synthesis of analgesic compounds like flunixin via reaction with 2-chloronicotinate in ethylene glycol exemplifies its biochemical activity . Understanding these mechanisms is essential for elucidating the compound’s therapeutic potential and its impact on biochemical pathways.
Dosage Effects in Animal Models
The effects of 2-Methyl-3-(trifluoromethyl)aniline vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed. For instance, the compound’s interaction with the NMDA receptor at varying dosages can influence its therapeutic efficacy and safety profile . Understanding these dosage effects is crucial for determining the optimal therapeutic window and minimizing potential risks.
Metabolic Pathways
2-Methyl-3-(trifluoromethyl)aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in the synthesis of methylguanidine derivatives highlights its involvement in metabolic processes . These interactions are essential for understanding the compound’s metabolic fate and its impact on biochemical pathways.
Transport and Distribution
The transport and distribution of 2-Methyl-3-(trifluoromethyl)aniline within cells and tissues involve specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
2-Methyl-3-(trifluoromethyl)aniline’s subcellular localization affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its biochemical activity . These localization patterns are essential for understanding the compound’s mode of action and its potential therapeutic applications.
Métodos De Preparación
2-Methyl-3-(trifluoromethyl)aniline can be synthesized through several methods. One common synthetic route involves the reaction of 2,2,2’-trimethyl-3’-trifluoromethyl-propionanilide with ethanol and concentrated hydrochloric acid under reflux conditions for 24 hours. The reaction mixture is then concentrated, basified with sodium hydroxide, and extracted with ether to obtain the desired product . Another method involves the use of 2-chloro-3-trifluoromethyl aniline as a starting material, which undergoes methylation and subsequent reactions to yield 2-Methyl-3-(trifluoromethyl)aniline .
Análisis De Reacciones Químicas
2-Methyl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, enhancing its reactivity.
Common reagents used in these reactions include hydrogen chloride, sodium hydroxide, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
2-Methyl-3-(trifluoromethyl)aniline can be compared with other similar compounds, such as:
3-(Trifluoromethyl)aniline: This compound lacks the methyl group, which affects its reactivity and applications.
2-Amino-6-(trifluoromethyl)toluene: Similar to 2-Methyl-3-(trifluoromethyl)aniline, but with different substitution patterns that influence its chemical properties and uses.
4-(Trifluoromethyl)aniline:
The uniqueness of 2-Methyl-3-(trifluoromethyl)aniline lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in various industrial and research applications.
Propiedades
IUPAC Name |
2-methyl-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c1-5-6(8(9,10)11)3-2-4-7(5)12/h2-4H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLDBACVSHADLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9057769 | |
| Record name | 3-(Trifluoromethyl)-o-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54396-44-0 | |
| Record name | 2-Methyl-3-(trifluoromethyl)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54396-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-3-(trifluoromethyl)benzenamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054396440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Trifluoromethyl)-o-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trifluoromethyl)-o-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.750 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIFLUOROMETHYL TOLUIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/569607266B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the established synthetic routes for producing 2-methyl-3-(trifluoromethyl)aniline?
A1: Two distinct synthetic pathways for 2-methyl-3-(trifluoromethyl)aniline are detailed in the provided research:
Q2: Were there any unexpected outcomes during the synthesis of compounds utilizing 2-methyl-3-(trifluoromethyl)aniline?
A2: Interestingly, during attempts to synthesize 2-(2-methyl-3-(trifluoromethylanilino))nicotinic acid via a one-step reaction between 2-methyl-3-(trifluoromethyl)aniline and 2-chloronicotinic acid, researchers unexpectedly obtained N-(2-methyl-3-(trifluoromethyl)phenyl)-2-hydroxynicotinamide [, ]. This finding highlights the potential for unforeseen reactivity profiles and the need for careful reaction optimization.
Q3: Did the research explore alternative synthetic routes for 2-(2-methyl-3-(trifluoromethylanilino))nicotinic acid?
A3: Yes, following the unexpected outcome with the one-step synthesis, researchers successfully developed a bench-scale route to obtain 2-(2-methyl-3-(trifluoromethylanilino))nicotinic acid [, ]. This method involved reacting the methyl ester of 2-chloronicotinic acid with 2-methyl-3-(trifluoromethyl)aniline, showcasing a viable pathway for the target compound's synthesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1300963.png)



![7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid](/img/structure/B1300981.png)
![methyl 4-(dimethylaminomethylidene)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B1300986.png)
![3-(Dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one](/img/structure/B1300992.png)
![(E)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1300993.png)


![3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione](/img/structure/B1301001.png)



